5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene
Description
5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of multiple chloro and dimethyl substituents on a benzene ring, making it a highly substituted aromatic ether
Properties
IUPAC Name |
5-chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O2/c1-12-8-16(20)9-13(2)18(12)22-6-5-7-23-19-14(3)10-17(21)11-15(19)4/h8-11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHIEGAERBJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=C(C=C(C=C2C)Cl)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene can be achieved through several synthetic routes. One common method involves the use of Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution with a chloroalkane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Scientific Research Applications
5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby reducing melanin production . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene include other highly substituted aromatic ethers such as:
5-Bromo-2-chlorotoluene: This compound has similar substituents but differs in the presence of a bromo group instead of a chloro group.
4-(5-Chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol: This compound has a similar aromatic structure but includes a thiazole ring and methoxy groups.
The uniqueness of this compound lies in its specific combination of chloro and dimethyl substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
